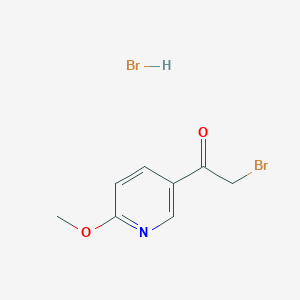
2-bromo-1-(6-methoxypyridin-3-yl)ethanone;hydrobromide
Cat. No. B8727644
M. Wt: 310.97 g/mol
InChI Key: GRKYXKHWXUYLMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09321790B2
Procedure details


230 mg (1.52 mmol) of 1-(6-methoxypyrid-3-yl)ethanone, 413 μl (7.61 mmol) of hydrobromic acid, 87 μl (1.67 mmol) of bromine and 5 mL of glacial acetic acid were used in the reaction. After precipitation with ethyl ether and filtration, 430 mg of 2-bromo-1-(6-methoxypyrid-3-yl)ethanone hydrobromide are obtained, the characteristics of which are as follows:




Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[N:8]=[CH:7][C:6]([C:9](=[O:11])[CH3:10])=[CH:5][CH:4]=1.[BrH:12].BrBr>C(O)(=O)C>[BrH:12].[Br:12][CH2:10][C:9]([C:6]1[CH:7]=[N:8][C:3]([O:2][CH3:1])=[CH:4][CH:5]=1)=[O:11] |f:4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
230 mg
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC=C(C=N1)C(C)=O
|
|
Name
|
|
|
Quantity
|
413 μL
|
|
Type
|
reactant
|
|
Smiles
|
Br
|
|
Name
|
|
|
Quantity
|
87 μL
|
|
Type
|
reactant
|
|
Smiles
|
BrBr
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After precipitation
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
with ethyl ether and filtration, 430 mg of 2-bromo-1-(6-methoxypyrid-3-yl)ethanone hydrobromide
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
are obtained
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
Br.BrCC(=O)C=1C=NC(=CC1)OC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
